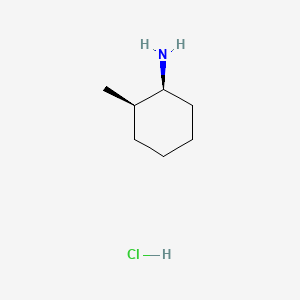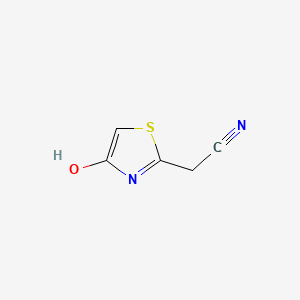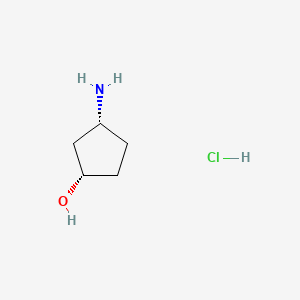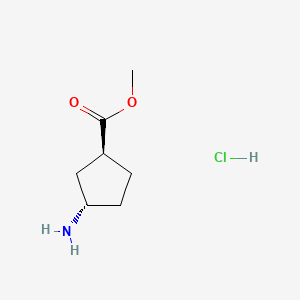
(2-Cyano-4-fluorophenyl)boronic acid
Overview
Description
(2-Cyano-4-fluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C7H5BFNO2 . It is a solid compound that is stored under an inert atmosphere at temperatures between 2-8°C . It is used as a reactant in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a cyano group at the 2-position and a fluorine atom at the 4-position . The phenyl ring is also bonded to a boronic acid group . The compound has a molecular weight of 164.93 Da .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, boronic acids are known to be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in the synthesis of biologically active terphenyls .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 357.8±52.0 °C at 760 mmHg, and a flash point of 170.2±30.7 °C . It has a molar refractivity of 38.0±0.4 cm3 and a molar volume of 121.9±5.0 cm3 .Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of amino-3-fluorophenyl boronic acid, derived from a similar compound, was achieved by protecting the amine group, then undergoing a lithium-bromine exchange followed by addition of trimethyl borate and acidic hydrolysis. This process yielded a compound with significant potential for constructing glucose sensing materials that operate at physiological pH, showcasing the utility of boronic acid derivatives in sensor development and organic synthesis applications (Das et al., 2003).
Sensing Applications
Boronic acids, including derivatives similar to (2-Cyano-4-fluorophenyl)boronic acid, have been extensively used in sensing applications due to their ability to interact with diols and strong Lewis bases. This interaction is crucial for various sensing modalities, including biological labeling, protein manipulation, and the development of therapeutics. The importance of boronic acids in creating responsive materials for biological and chemical detection is highlighted, demonstrating their versatility in scientific research (Lacina et al., 2014).
Novel Sensor Development
Research on a novel boronic acid fluorophore/beta-cyclodextrin (beta-CyD) complex sensor for sugar recognition in water illustrates the innovative use of boronic acid derivatives in creating highly selective sensors. This sensor exhibits a significant fluorescence emission response upon sugar binding, indicating the potential of this compound derivatives in developing sensitive and selective sensors for biological and environmental monitoring (Tong et al., 2001).
Biomaterials and Hydrogels
The binding affinity of boronic acids to biologically relevant diols has been leveraged in the design of dynamic covalent biomaterials and hydrogels. These materials utilize the responsive nature of boronic acid derivatives to create systems with potential applications in drug delivery, tissue engineering, and responsive coatings. The study emphasizes the critical role of structure-reactivity relationships in selecting boronic acid derivatives for specific applications (Brooks et al., 2018).
Fluorescence Quenching and Optical Modulation
Investigations into the fluorescence quenching of boronic acid derivatives by aniline in alcohols have provided insights into the optical properties of these compounds. This research contributes to the understanding of how boronic acid derivatives, including this compound, can be used in developing optical sensors and materials capable of detecting a wide range of chemical and biological targets (Geethanjali et al., 2015).
Safety and Hazards
(2-Cyano-4-fluorophenyl)boronic acid is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Future Directions
Boronic acid-based compounds, including (2-Cyano-4-fluorophenyl)boronic acid, have a wide range of applications in chemical and biological research. They are used in the design of fluorescent sensors , in the fabrication of smart materials such as boronic acid-functionalized polymers and boronic acid-modified nanoparticles , and in various other applications. The future research directions for this compound could involve exploring these applications further.
Mechanism of Action
Target of Action
The primary target of (2-Cyano-4-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making this compound a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura coupling reaction is generally performed under mild and functional group tolerant conditions , which can influence the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biomolecules .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids can participate in various biochemical reactions, and they may interact with enzymes or cofactors .
properties
IUPAC Name |
(2-cyano-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAYQOISLSBMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675201 | |
| Record name | (2-Cyano-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876601-43-3 | |
| Record name | (2-Cyano-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)

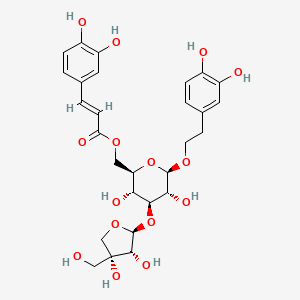
![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)
